1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine
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Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3,5-dimethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major product is the reduced form of the piperidine derivative.
Substitution: The major products are the substituted piperidine derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its interaction with specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-phenylpiperazine
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide .
Uniqueness
1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2,5-dimethoxyphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23NO4S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO4S/c1-11-7-12(2)10-16(9-11)21(17,18)15-8-13(19-3)5-6-14(15)20-4/h5-6,8,11-12H,7,9-10H2,1-4H3 |
InChI Key |
LFNNZDWBAJEGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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